molecular formula C14H14BrNO B3280945 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide CAS No. 7250-28-4

4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

Cat. No.: B3280945
CAS No.: 7250-28-4
M. Wt: 292.17 g/mol
InChI Key: PFEUVYMCPGZOPM-UHFFFAOYSA-M
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Description

4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C14H14BrNO It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with a methyl group and a 2-oxo-2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the reaction of 4-methylpyridine with 2-bromo-2-phenylacetophenone. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
  • 4-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride

Uniqueness

4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-(4-methylpyridin-1-ium-1-yl)-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14NO.BrH/c1-12-7-9-15(10-8-12)11-14(16)13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEUVYMCPGZOPM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448552
Record name 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-28-4
Record name NSC27029
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Reactant of Route 2
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Reactant of Route 3
Reactant of Route 3
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Reactant of Route 4
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Reactant of Route 5
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Reactant of Route 6
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

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